2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a dichlorophenyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the triazole ring.
Attachment of the Methylpropanoic Acid Moiety: The final step involves the esterification or amidation of the triazole derivative with a suitable methylpropanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.
Uniqueness
2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the dichlorophenyl group and methylpropanoic acid moiety enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-[4-(2,5-dichlorophenyl)triazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-12(2,11(18)19)17-6-10(15-16-17)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNDXDCZZITITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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